6-O-Caffeoylarbutin

概要

説明

6’-O-Caffeoylarbutin is a skin-whitening ingredient with potent melanin inhibition, less toxicity, and reversible melanin synthesis after stopping use .

Synthesis Analysis

Studies have investigated potential pathways associated with arbutin synthesis and potential synthetic routes to 6′-O-caffeoylarbutin (CA) in Vaccinium dunalianum Wight (Ericaceae) via de novo transcriptome sequencing . Another study used HPLC to analyze its effect on mushroom tyrosinase and confirmed reversible competitive inhibition .

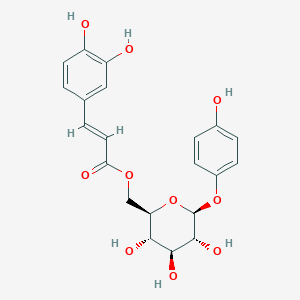

Molecular Structure Analysis

6’-O-Caffeoylarbutin has a molecular formula of C21H22O10 . Structural analysis reveals that 6′-O-caffeoylarbutin is derived from the beta-arbutin structure by adding the caffeic acid moiety with two hydroxyl groups .

Chemical Reactions Analysis

6’-O-Caffeoylarbutin exhibits an excellent hypolipidemic effect on zebrafish at concentrations ranging from 3.0 to 30.0 μg/mL and shows thrombosis inhibitory activity in zebrafish at a concentration of 30.0 μg/mL, with an inhibition rate of 44% .

Physical And Chemical Properties Analysis

6’-O-Caffeoylarbutin has a molecular weight of 434.40 . It has a density of 1.6±0.1 g/cm3, a boiling point of 769.8±60.0 °C at 760 mmHg, and a flash point of 271.6±26.4 °C .

科学的研究の応用

Food Preservation

6-O-Caffeoylarbutin has been shown to be an effective tyrosinase inhibitor, which is important in reducing browning in food products like apple juice. This makes it a potential candidate for use in food preservation to maintain color and freshness .

Hepatoprotective Effects

This compound has been studied for its liver-protective effects, particularly in ameliorating acetaminophen-induced liver injury. It works by enhancing antioxidant capacity and regulating the PI3K signaling pathway, which is crucial for liver health .

Pharmaceutical Applications

Due to its role as a tyrosinase inhibitor, 6-O-Caffeoylarbutin is also emphasized for its importance in pharmaceuticals, where it could be used to treat or prevent conditions related to enzyme activity .

Hyperlipidemia and Thrombosis Treatment

6-O-Caffeoylarbutin may play a therapeutic role in hyperlipidemia and thrombosis due to its hypolipidemic and antithrombotic effects. This suggests potential applications in cardiovascular health management .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONDLKCAZJZRCW-CTPWMPFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347718 | |

| Record name | 6-O-Caffeoylarbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Caffeoylarbutin | |

CAS RN |

136172-60-6 | |

| Record name | 6-O-Caffeoylarbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

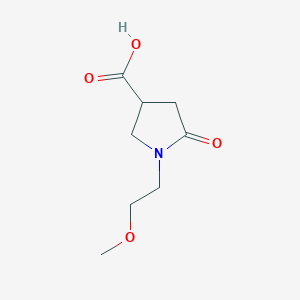

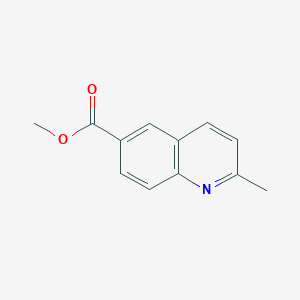

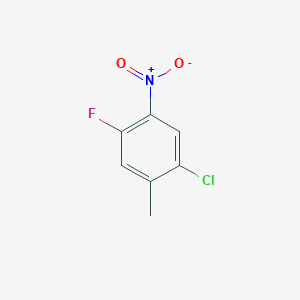

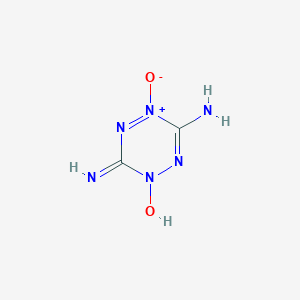

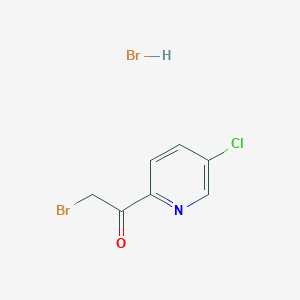

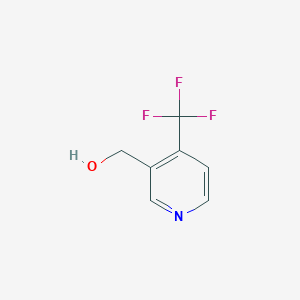

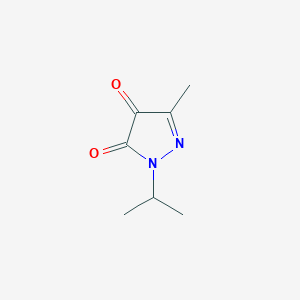

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

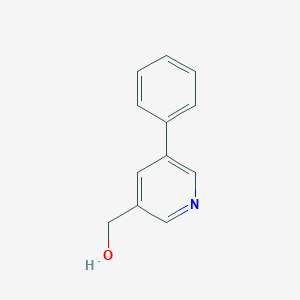

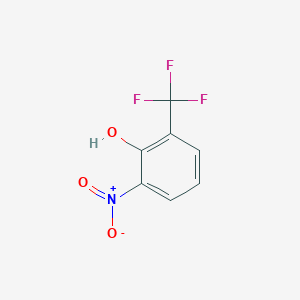

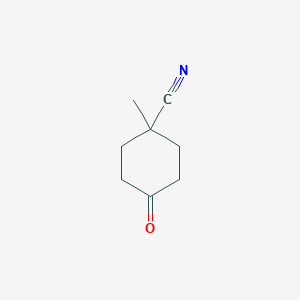

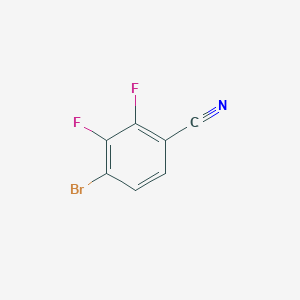

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 6-O-Caffeoylarbutin?

A1: 6-O-Caffeoylarbutin exhibits several biological activities, including:

- Antioxidant: It effectively scavenges free radicals like DPPH, FRAP, and ABTS. []

- α-Glucosidase inhibition: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, potentially aiding in blood sugar regulation. [, ]

- Pancreatic lipase inhibition: It inhibits pancreatic lipase, an enzyme responsible for fat digestion, potentially contributing to weight management. []

- Anti-melanogenic activity: It suppresses melanin production in zebrafish, suggesting potential for skin-whitening applications. []

- Hepatoprotective effect: It protects against acetaminophen-induced liver injury in mice, possibly by enhancing antioxidant capacity and regulating the PI3K signaling pathway. []

- Hypolipidemic and Antithrombotic effects: Shows potential in reducing lipid levels and inhibiting thrombosis in zebrafish models. []

Q2: What is the structural characterization of 6-O-Caffeoylarbutin?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they describe 6-O-Caffeoylarbutin as an arbutin derivative. The structure can be elucidated from its name: 6-O-Caffeoylarbutin implies an arbutin molecule with a caffeic acid moiety attached to the 6-hydroxyl group via an ester linkage. Spectroscopic data, including 1D and 2D NMR, HR-MS, and CD, were used to confirm its structure. []

Q3: How does 6-O-Caffeoylarbutin interact with tyrosinase, and what are the downstream effects?

A3: 6-O-Caffeoylarbutin acts as a reversible competitive inhibitor of tyrosinase. [] It forms a stable complex with the enzyme, leading to conformational changes that hinder its activity. This interaction is driven by hydrogen bonds and hydrophobic interactions. [] Consequently, 6-O-Caffeoylarbutin effectively reduces melanin synthesis and prevents browning in applications like food preservation. []

Q4: What is the source of 6-O-Caffeoylarbutin?

A4: 6-O-Caffeoylarbutin is primarily isolated from Vaccinium dunalianum Wight, a plant traditionally consumed as herbal tea by the Yi people in China. It is found in high concentrations within the leaf buds of the plant. [, ]

Q5: What are the potential applications of 6-O-Caffeoylarbutin in the pharmaceutical industry?

A5: Based on its diverse biological activities, 6-O-Caffeoylarbutin exhibits potential for pharmaceutical applications such as:

- Antidiabetic agent: Its α-glucosidase inhibitory activity suggests potential for managing blood sugar levels. []

- Anti-obesity agent: Pancreatic lipase inhibition points to its potential use in weight management strategies. []

- Liver protectant: Its ability to protect against acetaminophen-induced liver injury warrants further investigation for treating liver diseases. []

- Skin-whitening agent: Its anti-melanogenic properties make it a promising candidate for cosmetic formulations targeting hyperpigmentation. []

Q6: How does the structure of 6-O-Caffeoylarbutin contribute to its activity?

A6: While specific Structure-Activity Relationship (SAR) studies were not detailed in the provided abstracts, it is known that the caffeoyl moiety in 6-O-Caffeoylarbutin plays a crucial role in its activity. This is evident from its superior antioxidant and enzyme inhibitory effects compared to arbutin alone. [] Further research focusing on modifications of its structure could provide valuable insights into optimizing its potency and selectivity for specific applications.

Q7: Are there any known toxicity concerns associated with 6-O-Caffeoylarbutin?

A7: While 6-O-Caffeoylarbutin exhibits promising bioactivities, further research is needed to establish a comprehensive safety profile. Studies on zebrafish and cell lines indicate relatively low toxicity [, ], but more in-depth investigations are necessary to assess potential long-term effects and determine safe dosage ranges for human consumption.

Q8: What analytical methods are used to characterize and quantify 6-O-Caffeoylarbutin?

A8: Researchers employed several analytical techniques to characterize and quantify 6-O-Caffeoylarbutin, including:

- High-performance liquid chromatography (HPLC): This technique is used for the separation and quantification of 6-O-Caffeoylarbutin in plant extracts and formulations. []

- Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS): This advanced technique provides accurate identification and quantification of 6-O-Caffeoylarbutin and other compounds in complex mixtures. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: This method provides detailed structural information about the compound. []

Q9: What are the current research directions for 6-O-Caffeoylarbutin?

A9: Ongoing research on 6-O-Caffeoylarbutin focuses on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)